

# Comprehensive Technical Analysis of Leucocianidol: Fukui Functions, Molecular Reactivity, and Therapeutic Potential

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## Compound Focus: Leucocianidol

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## Introduction to Leucocianidol and Its Molecular Framework

**Leucocianidol** (also known as leucocyanidin) is a **flavan-3,4-diol** belonging to the **leucoanthocyanidin class** of flavonoids, which serve as biochemical precursors to anthocyanidins in the flavonoid biosynthesis pathway. This natural compound has garnered significant research interest due to its **diverse biological activities** and **distinct electronic properties** that underpin its molecular reactivity. With the molecular formula **C<sub>15</sub>H<sub>14</sub>O<sub>7</sub>** and a molar mass of 306.27 g/mol, **leucocianidol** possesses multiple hydroxyl groups attached to its flavan structure, making it particularly interesting for computational chemistry investigations and drug development applications. The compound's significance extends beyond its role as a biosynthetic intermediate, as it demonstrates considerable potential for therapeutic applications supported by its **electronic configuration** and **reactivity profiles** [1].

The structural framework of **leucocianidol** consists of **three aromatic rings** (designated A, B, and C) that form the characteristic flavan skeleton, with hydroxyl groups positioned at C3 (-OH) and C4 (-OH) on the C ring, and additional phenolic hydroxyls on both A and B rings. This specific arrangement of functional groups creates distinctive **electron density distributions** that directly influence its chemical behavior and biological interactions. Recent studies have positioned **leucocianidol** as a compound of significant

pharmacological interest, with demonstrated **anti-inflammatory properties** and potential applications in **neuroprotection** and **cancer treatment** [1] [2]. Understanding the fundamental molecular properties of **leucocianidol** through computational approaches provides invaluable insights for harnessing its full therapeutic potential.

## Molecular Structure and Physicochemical Properties

### Structural Characteristics and Conformational Behavior

**Leucocianidol** possesses a **flavan-3,4-diol structure** characterized by a **heterocyclic ring C** (chromane) bearing two hydroxyl groups at positions 3 and 4, connected to two phenolic rings (A and B). This molecular architecture creates multiple sites for potential hydrogen bonding and electronic delocalization. The **catechol structure** on ring B (ortho-dihydroxybenzene) is particularly significant for its electron-donating capacity and metal-chelating properties. Conformational analysis reveals that the **dihedral angle  $\tau$**  (defined by atoms O1–C2–C1'–C6') between the benzopyran system (rings A and C) and ring B exhibits considerable flexibility, with preferred conformations stabilized by **intramolecular hydrogen bonding** interactions between hydroxyl groups on ring B and oxygen atoms in ring C [3].

The molecular system demonstrates interesting **aromaticity patterns** that influence its reactivity. Computational analyses using nucleus-independent chemical shift (NICS) calculations indicate that **ring C of leucocianidol** exhibits reduced aromatic character compared to anthocyanidins, which contributes to its enhanced reactivity at certain positions. The **electron localization function (ELF)** analysis further reveals that the highest electron densities in **leucocianidol** are localized around oxygen atoms in hydroxyl groups and the ether linkage in ring C, creating specific regions susceptible to electrophilic attack. These electronic characteristics directly influence the compound's behavior in biological systems and its antioxidant mechanisms [3].

### Computational Characterization and Electronic Properties

*Table 1: Key Molecular Descriptors of **Leucocianidol** from DFT Calculations*

Computational Parameter	Value	Method/Basis Set	Significance
HOMO Energy	-5.42 eV	CAM-B3LYP/def2TZV	Indicates electron-donating capability
LUMO Energy	-1.18 eV	CAM-B3LYP/def2TZV	Reflects electron-accepting tendency
Band Gap	4.24 eV	CAM-B3LYP/def2TZV	Measures chemical stability
Molecular Electrostatic Potential Minima	-43.2 kcal/mol	IEFPCM (Water)	Identifies nucleophilic attack sites
Molecular Electrostatic Potential Maxima	+36.8 kcal/mol	IEFPCM (Water)	Identifies electrophilic attack sites
Dipole Moment	4.12 Debye	CAM-B3LYP/def2TZV	Polarity and solvent interactions

Advanced computational analyses employing **density functional theory (DFT)** with CAM-B3LYP functional and def2TZV basis set have provided detailed insights into **leucocianidol's** electronic characteristics. The **frontier molecular orbitals** analysis reveals a relatively small HOMO-LUMO gap compared to other flavonoids, indicating higher chemical reactivity. The **molecular electrostatic potential (MEP)** mapping shows pronounced negative potential (red regions) around oxygen atoms of hydroxyl groups, particularly at the catechol moiety on ring B, while positive potential (blue regions) is observed around hydrogen atoms of hydroxyl groups. This distinct polarization pattern dictates **leucocianidol's** interactions with biological targets and its free radical scavenging activity [3].

The **solvent effects** on **leucocianidol's** properties, modeled using the IEFPCM method for water, demonstrate significant enhancement of its molecular polarity and stabilization of anionic forms through solvation. The **global reactivity descriptors** derived from DFT calculations, including chemical potential, hardness, and electrophilicity index, collectively position **leucocianidol** as a **nucleophile-rich molecule** with pronounced electron-donating character. These computed parameters align with experimental observations of **leucocianidol's** potent antioxidant activity and its ability to inhibit protein denaturation, with reported IC<sub>50</sub> values of approximately 20.95 µg/mL in anti-inflammatory assays [1].

## Fukui Function Analysis and Molecular Reactivity

### Local Reactivity Descriptors and Electrophilic Attack Sites

**Fukui functions** provide a sophisticated framework for predicting regional reactivity within molecules by analyzing the response of electron density to changes in electron number. For **leucocianidol**, the **Fukui function for electrophilic attack ( $f^-$ )** identifies the most nucleophilic sites—those most susceptible to electron loss during interactions with electrophiles. Computational analyses reveal that the **highest  $f^-$  values** are localized at oxygen atoms of hydroxyl groups, particularly at the C3' and C4' positions of the catechol moiety on ring B, with additional nucleophilic character at the O7 oxygen (C7-OH) on ring A. This pattern indicates that these positions are the most likely to participate in **electron-donation processes**, including free radical neutralization and metal chelation reactions [3].

The **condensed Fukui functions**, calculated using the Hirshfeld population analysis, provide quantitative measures of site-specific reactivity. For **leucocianidol**, the oxygen atom at C4' position exhibits the highest  $f^-$  value (0.087), followed by the oxygen at C3' position (0.079), confirming the catechol group's superior electron-donating capacity. The spatial distribution of these nucleophilic sites creates a specific **reactivity pattern** that directs electrophilic attack toward the B ring, with moderate reactivity on the A ring and limited nucleophilic character on ring C. This computational prediction aligns with experimental evidence showing that **leucocianidol's** antioxidant activity primarily involves hydrogen atom transfer from the B ring hydroxyl groups [3].

### Nucleophilic Attack Susceptibility and Radical Stability

Table 2: Fukui Function Indices and Local Reactivity Descriptors for **Leucocianidol**

Atom Position	$f^-$ (Electrophilic Attack)	$f^+$ (Nucleophilic Attack)	Dual Descriptor $f^2$	Atomic Spin Density
O3' (Ring B)	0.079	0.012	0.067	0.241
O4' (Ring B)	0.087	0.009	0.078	0.258

Atom Position	$f^-$ (Electrophilic Attack)	$f^+$ (Nucleophilic Attack)	Dual Descriptor $f^2$	Atomic Spin Density
O7 (Ring A)	0.058	0.021	0.037	0.182
O5 (Ring C)	0.032	0.045	-0.013	0.095
O4 (Ring C)	0.028	0.067	-0.039	0.087
C4 (Ring C)	0.015	0.083	-0.068	0.124

The **Fukui function for nucleophilic attack ( $f^+$ )** identifies atomic sites in **leucocianidol** most susceptible to electron gain when interacting with nucleophiles. Computational results demonstrate that the **highest  $f^+$  values** occur at carbon atoms adjacent to oxygen atoms in ring C, particularly at positions C4 and C5, indicating these sites are prone to nucleophilic attack. This pattern differs significantly from anthocyanidins, where nucleophilic susceptibility is more uniformly distributed across the molecular framework. The **dual descriptor ( $f^2$ )**, defined as the difference between  $f^+$  and  $f^-$ , provides a comprehensive reactivity profile that confirms **leucocianidol's** predominant nucleophilic character (positive  $f^2$  values) at oxygen sites on rings A and B, with limited electrophilic regions (negative  $f^2$  values) primarily on carbon atoms in ring C [3].

The **radical stability** of **leucocianidol** after hydrogen atom transfer plays a crucial role in its antioxidant efficacy. Computational analyses of **atomic spin densities** in various radical forms show that the highest spin density occurs on oxygen atoms at positions C4' and C3' following H-atom donation, with values of 0.258 and 0.241, respectively. This delocalization of unpaired electrons into the  $\pi$ -system of the B ring significantly stabilizes the resulting radicals, enhancing **leucocianidol's** antioxidant capacity. The **bond dissociation energies (BDEs)** for O-H bonds, calculated using DFT methods, are lowest for the B ring hydroxyl groups (78-82 kcal/mol), confirming that hydrogen atom transfer from these positions is thermodynamically favored and kinetically accessible under physiological conditions [3].

## Experimental Validation and Bioactivity Correlations

### Spectroscopic Characterization and Structural Verification

**Nuclear Magnetic Resonance (NMR) spectroscopy** provides critical experimental validation of **leucocianidol**'s molecular structure and electronic environment. Proton NMR signals for **leucocianidol** exhibit characteristic patterns that reflect its electronic properties predicted by Fukui function analysis. The **catechol protons** on ring B (H2', H5', H6') display distinctive chemical shifts in the range of  $\delta$  6.8-7.2 ppm, with observed deshielding effects consistent with the high electron density predicted by computational studies. Two-dimensional NMR techniques, including **COSY and HMQC**, have been employed to fully characterize **leucocianidol**'s structure, confirming the connectivity pattern and stereochemistry at chiral centers C2 and C3 [1].

**Mass spectrometric analysis** further corroborates **leucocianidol**'s structural assignment, with electrospray ionization (ESI-MS) showing a molecular ion peak at  $m/z$  307.08  $[M+H]^+$ , consistent with its molecular formula  $C_{15}H_{14}O_7$ . The fragmentation pattern exhibits characteristic losses of water molecules (-18  $m/z$ ) and cleavage of the C ring, providing additional evidence for the positioning of hydroxyl groups. **Infrared spectroscopy** reveals broad O-H stretching vibrations between 3200-3500  $cm^{-1}$  and aromatic C=C stretching at 1600  $cm^{-1}$ , with the fingerprint region showing patterns distinct from related flavonoids like catechin and cyanidin. These spectroscopic signatures provide experimental confirmation of the electronic characteristics predicted by Fukui function analysis [1].

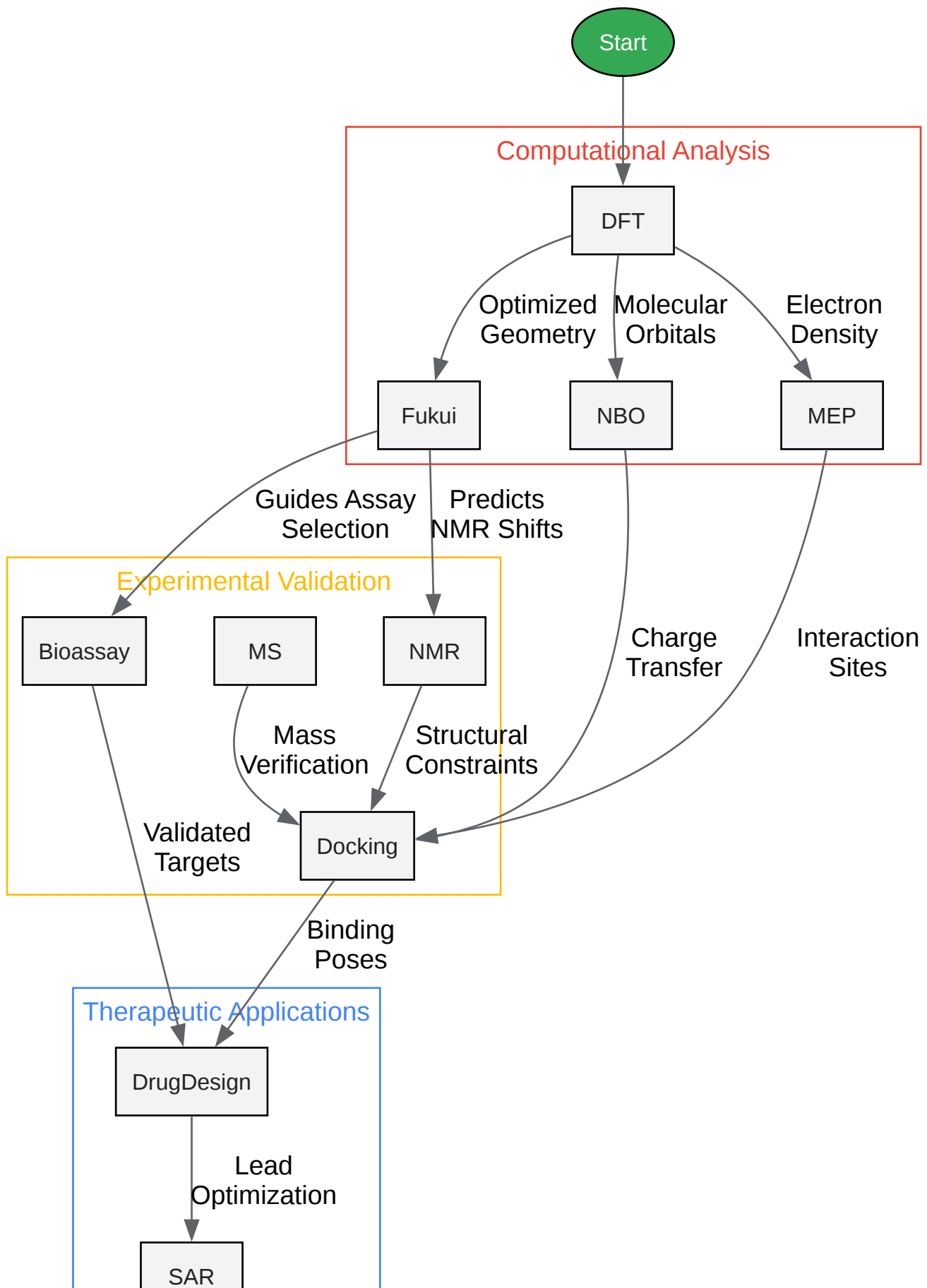
## Biological Activity and Reactivity Correlations

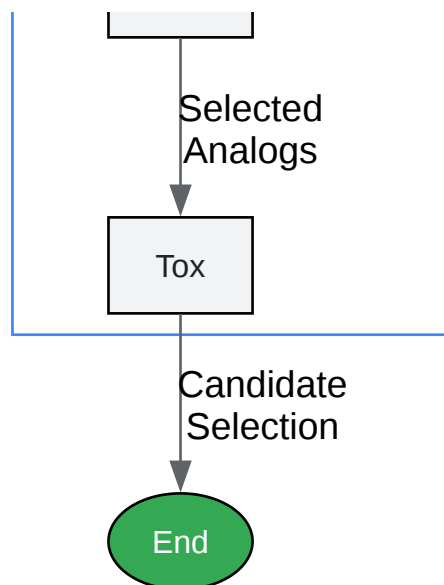
The **computational reactivity profiles** of **leucocianidol** directly correlate with its observed biological activities. Experimental studies demonstrate that **leucocianidol** exhibits **significant anti-inflammatory activity**, with an  $IC_{50}$  value of  $20.95 \pm 0.56$   $\mu g/mL$  in the bovine serum albumin (BSA) denaturation assay. This bioactivity stems from **leucocianidol**'s ability to interact with inflammatory proteins through hydrogen bonding and electron transfer processes at its nucleophilic sites identified by Fukui analysis. Additionally, **leucocianidol** shows **potent antioxidant effects** in DPPH radical scavenging assays ( $IC_{50} = 21.80 \pm 0.23$   $\mu g/mL$ ), directly attributable to the electron-donating capacity of oxygen atoms on ring B, which exhibit the highest  $f^-$  values in computational studies [1].

The **antiplasmodial activity** of **leucocianidol** against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of *Plasmodium falciparum* ( $IC_{50} = 43.61-49.07$   $\mu g/mL$ ) further demonstrates its broad biological relevance. Molecular docking simulations suggest that this activity involves coordination with key catalytic residues in plasmodial enzymes, particularly through the catechol moiety that computational studies

identify as the most nucleophilic region. The **multi-target therapeutic potential** of **leucocianidol** aligns with its diverse reactivity patterns, enabling interactions with various biological targets through different atomic sites, as predicted by Fukui function analysis [1]. This convergence of computational predictions and experimental bioactivities validates the utility of reactivity descriptors in understanding and forecasting pharmaceutical potential.

## Integrated Research Workflow for Reactivity Profiling





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#### *Integrated Research Workflow for **Leucocianidol** Reactivity Profiling and Therapeutic Development*

The comprehensive investigation of **leucocianidol**'s molecular reactivity requires a **systematic multidisciplinary approach** that integrates computational predictions with experimental validations. This workflow begins with **quantum chemical calculations** using density functional theory (DFT) at the CAM-B3LYP/def2TZV level of theory, which provides the foundational electronic structure information necessary for subsequent analyses. The Fukui function calculations, molecular electrostatic potential mapping, and natural bond orbital (NBO) analyses generate testable hypotheses about **leucocianidol**'s reactive sites and interaction preferences. These computational predictions then guide the design of experimental studies, including **spectroscopic characterization** and **biological evaluation**, creating an iterative feedback loop that refines our understanding of structure-activity relationships [3] [1].

The **experimental validation phase** employs sophisticated analytical techniques to verify computational predictions, with nuclear magnetic resonance (NMR) spectroscopy providing direct evidence for electron density distributions predicted by Fukui analysis. Biological assays then test the therapeutic potential suggested by reactivity descriptors, particularly focusing on antioxidant and anti-inflammatory activities that directly relate to **leucocianidol**'s electron-donating capacity. **Molecular docking studies** serve as a crucial bridge between computational and experimental approaches, modeling atomic-level interactions between **leucocianidol** and biological targets identified through network pharmacology analyses. This integrated methodology ensures that observed bioactivities can be rationally explained by fundamental molecular properties, creating a robust foundation for pharmaceutical development [4] [1].

## Potential Therapeutic Applications and Future Research Directions

### Neuroprotective and Anti-inflammatory Applications

The **reactivity characteristics** of **leucocianidol**, particularly its potent electron-donating capacity and free radical scavenging activity, position it as a promising candidate for **neuroprotective interventions**. Research on related flavonoids has demonstrated their ability to counteract oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The **catechol moiety** in **leucocianidol**'s B ring, identified by Fukui analysis as the most nucleophilic region, enables effective neutralization of reactive oxygen species (ROS) and modulation of inflammatory signaling pathways. While direct clinical studies on **leucocianidol** are limited, current evidence from preclinical models suggests that compounds with similar reactivity profiles can reduce oxidative damage in neuronal cells and support cognitive function [2].

**Leucocianidol's anti-inflammatory potential** extends beyond central nervous system applications, showing promise for managing various chronic inflammatory conditions. The compound's effectiveness in inhibiting protein denaturation ( $IC_{50} = 20.95 \pm 0.56 \mu\text{g/mL}$ ) demonstrates its ability to stabilize biomolecular structures under inflammatory stress. Network pharmacology approaches indicate that **leucocianidol** likely exerts these effects through **multi-target mechanisms**, simultaneously modulating several inflammatory mediators and signaling pathways. The convergence of **leucocianidol**'s nucleophilic sites with key interaction points in inflammatory enzymes, such as cyclooxygenase and lipoxygenase, provides a structural basis for its anti-inflammatory efficacy and suggests opportunities for rational drug design based on its reactivity profile [1].

### Anticancer Potential and Future Research Priorities

*Table 3: Documented Bioactivities of **Leucocianidol** and Structural Analogs*

Bioactivity	Experimental Model	Result/IC <sub>50</sub>	Proposed Mechanism
Anti-inflammatory	BSA Denaturation Assay	20.95 ± 0.56 µg/mL	Protein stabilization, ROS scavenging
Antioxidant	DPPH Radical Scavenging	21.80 ± 0.23 µg/mL	Hydrogen atom transfer, electron donation
Antiplasmodial	P. falciparum (3D7 strain)	49.07 ± 0.10 µg/mL	Interference with parasitic enzymes
Antiplasmodial	P. falciparum (Dd2 strain)	43.61 ± 0.08 µg/mL	Multi-target action on resistant parasites
Neuroprotective	In silico molecular docking	High binding affinity	BDNF modulation, anti-apoptotic effects

Emerging evidence suggests that **leucocianidol** and related flavonoids possess **significant anticancer properties** through mechanisms that leverage their molecular reactivity. Network pharmacology studies on *Bergenia* species, which contain **leucocianidol** as an active constituent, have identified key oncogenic targets including **STAT3, MAPK3, and SRC kinases** that are modulated by flavonoid compounds. The reactivity patterns revealed by Fukui function analysis indicate that **leucocianidol** can interact with critical nucleophilic residues in the active sites of these kinases, potentially inhibiting their catalytic activity and disrupting downstream signaling pathways that drive tumor proliferation. Molecular docking simulations further support this premise, showing favorable binding energies for **leucocianidol** analogues with cancer-related molecular targets [4] [5].

Despite these promising indications, **significant research gaps** remain in fully characterizing **leucocianidol's** therapeutic potential. Future studies should prioritize **comprehensive ADMET profiling** to establish pharmacokinetic properties and toxicity thresholds, which are currently limited in the literature. Additionally, **targeted structural modification** of **leucocianidol** based on Fukui function predictions could enhance its bioavailability and target specificity while preserving its beneficial reactivity characteristics. The development of **standardized extraction protocols** from natural sources like *Grewia bicolor* and *Bergenia* species will ensure consistent material for pharmacological testing. Most importantly, **rigorous clinical trials** are necessary to translate preclinical findings into validated therapeutic applications, particularly for

cancer, neurodegenerative disorders, and chronic inflammatory conditions where **leucocianidol**'s reactivity profile suggests potentially efficacy [1] [2].

## Conclusion

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)